REACTION_SMILES
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[Ba+2:27].[C:17](=[O:18])([O-:19])[O-:20].[C:23](=[O:24])([O-:25])[O-:26].[K+:21].[K+:22].[N:1]12[CH:2]3[CH2:3][N:4]([C:12]([O:13][CH2:14][CH3:15])=[O:16])[CH2:5][CH:6]3[CH2:7][CH:8]1[CH2:9][S:10][CH2:11]2.[OH2:28]>>[N:1]12[CH:2]3[CH2:3][NH:4][CH2:5][CH:6]3[CH2:7][CH:8]1[CH2:9][S:10][CH2:11]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ba+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
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CCOC(=O)N1CC2CC3CSCN3C2C1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)N1CC2CC3CSCN3C2C1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCC2C1CC1CSCN12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |